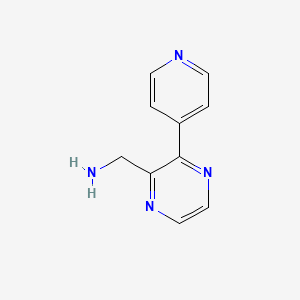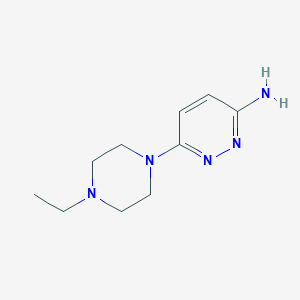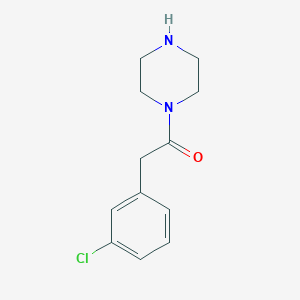
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. Its synthesis has been studied extensively and is used in a variety of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
2. DNA Methylation in Tumor Cells The compounds derived from the piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally related to the target chemical, have been studied for their influence on tumor DNA methylation processes. These compounds were synthesized through a reaction involving 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones and exhibited potential impact on tumor DNA methylation, a crucial process in cancer development (Hakobyan et al., 2020).
3. Anticancer and Antituberculosis Properties Certain derivatives, namely [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have demonstrated notable anticancer and antituberculosis properties. Specifically, derivatives 3a and 3c showed significant activity against human breast cancer cell lines and strains of M. tb h37Rv in vitro, indicating their potential as therapeutic agents for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antifungal Applications
4. Antimicrobial Activity Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro. Certain compounds, specifically 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone and 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone, showed remarkable and broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole. Another derivative, 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)1H-benzo[d]imidazole, was particularly effective against the PC-3 cell line (Gan, Fang, & Zhou, 2010).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBLDXYHGOAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)
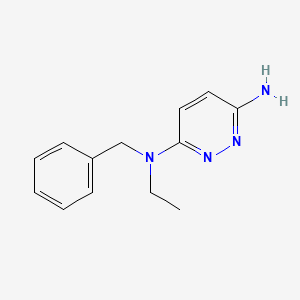
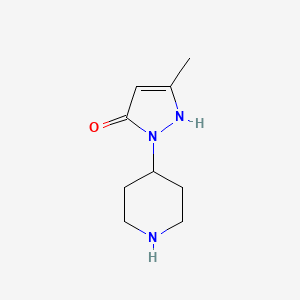
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)
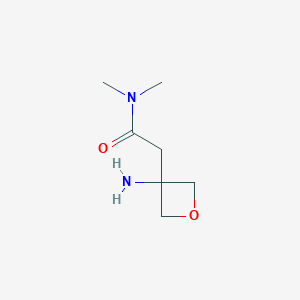
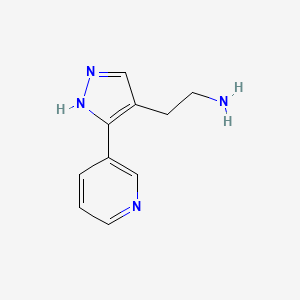
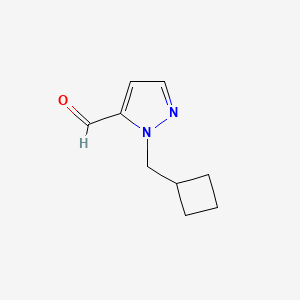
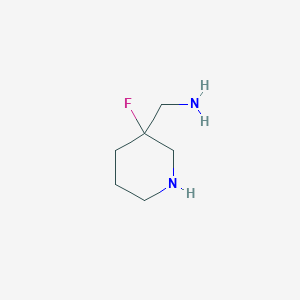
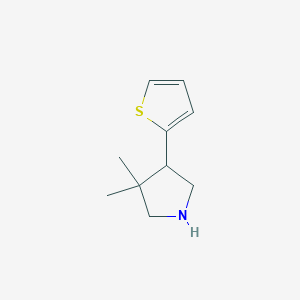
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
